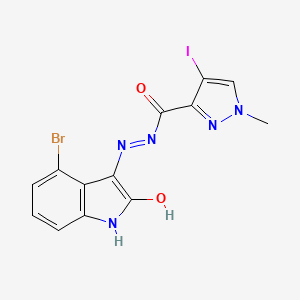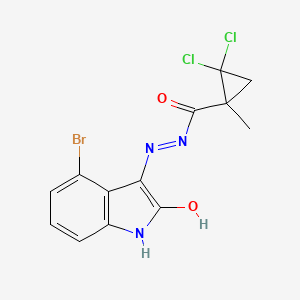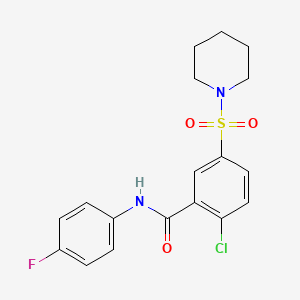![molecular formula C19H14N4O B3730276 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730276.png)
2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been the subject of extensive scientific research in recent years. It is a member of the pyrido[2,3-d]pyrimidine class of compounds, which have been shown to have a range of biological activities, including anticancer and antiviral properties. In
Mécanisme D'action
The mechanism of action of 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one are complex and varied. The compound has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects, and to inhibit the replication of certain viruses. The compound has been shown to be relatively non-toxic to normal cells, which is an important consideration for potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one for lab experiments include its relatively low toxicity to normal cells, and its ability to inhibit the growth of a wide range of cancer cell lines. The compound is also relatively easy to synthesize, and can be obtained in high purity and yield. The limitations of the compound include its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of more potent and selective analogs of the compound, which could have improved therapeutic properties. Another area of interest is the investigation of the compound's mechanism of action, which could lead to the identification of new targets for cancer therapy. Additionally, the compound could be studied in combination with other anticancer agents to determine if it has synergistic effects. Finally, the compound could be studied in animal models to determine its efficacy and safety in vivo.
Applications De Recherche Scientifique
2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antiviral activity against hepatitis C virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
2-anilino-5-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-18-16-15(13-7-3-1-4-8-13)11-12-20-17(16)22-19(23-18)21-14-9-5-2-6-10-14/h1-12H,(H2,20,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNBNJVRRHTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-hydroxyphenyl)-N'-[4-(trifluoromethyl)benzylidene]-4-quinolinecarbohydrazide](/img/structure/B3730194.png)

![4-hydroxy-6-methyl-3-[2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B3730203.png)
![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3730214.png)

![4-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3730218.png)
![N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B3730220.png)
![2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B3730226.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B3730232.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B3730246.png)

![3-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730269.png)
![2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3730272.png)
![2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3730283.png)